4-Fluoro-3,5-dimethylphenylacetic acid

Pharmaceutical Quality Control Reference Standards ISO 17034

4-Fluoro-3,5-dimethylphenylacetic acid (FDMPA) is a tri-substituted phenylacetic acid derivative (C10H11FO2, MW 182.19 g/mol) bearing a fluorine atom at the para position and methyl groups at the two meta positions. It is commercially available as both a general-purpose chemical building block (≥97% purity) and as an ISO 17034-certified reference material (CRM) with a defined 3-year shelf life.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 1000544-58-0
Cat. No. B1393359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3,5-dimethylphenylacetic acid
CAS1000544-58-0
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)CC(=O)O
InChIInChI=1S/C10H11FO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
InChIKeyKVZWAVFWDGHWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3,5-dimethylphenylacetic Acid (CAS 1000544-58-0): Certified Phenylacetic Acid Building Block for Regulated Analytical and Drug Discovery Workflows


4-Fluoro-3,5-dimethylphenylacetic acid (FDMPA) is a tri-substituted phenylacetic acid derivative (C10H11FO2, MW 182.19 g/mol) bearing a fluorine atom at the para position and methyl groups at the two meta positions . It is commercially available as both a general-purpose chemical building block (≥97% purity) and as an ISO 17034-certified reference material (CRM) with a defined 3-year shelf life [1]. This certification status distinguishes it from the majority of in-class phenylacetic acid analogs and addresses specific regulatory requirements in pharmaceutical quality control, drug impurity profiling, and analytical method validation.

Why 4-Fluoro-3,5-dimethylphenylacetic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenylacetic Acid Analogs in Critical Applications


The simultaneous presence of a para-fluoro and two meta-methyl substituents on the phenyl ring creates a unique electronic and steric environment that is fundamentally different from that of phenylacetic acid, 4-fluorophenylacetic acid, or 3,5-dimethylphenylacetic acid alone [1]. In drug discovery contexts, this exact substitution pattern has been identified as a critical pharmacophoric element in potent HMG-CoA reductase inhibitors, where replacing the 4-fluoro-3,5-dimethyl substitution with alternative patterns results in a substantial loss of target potency [2]. For analytical quality control applications, generic phenylacetic acid derivatives lack ISO 17034 certification and defined stability data, making them unsuitable for use as certified reference standards in regulated pharmaceutical testing environments [3].

Quantitative Differentiation Evidence for 4-Fluoro-3,5-dimethylphenylacetic Acid: ISO 17034 Certification, HMG-CoA Reductase Inhibitor SAR, and Purity Benchmarking


ISO 17034 Certified Reference Material Status with a Quantified 3-Year Shelf Life versus Uncertified Commercial Phenylacetic Acid Analogs

4-Fluoro-3,5-dimethylphenylacetic acid is manufactured and certified under ISO 17034:2016 (General requirements for the competence of reference material producers) by CATO Research Chemicals [1]. The CRM carries a guaranteed purity of >97% and a defined shelf life of 3+ years under recommended storage conditions, as stated on the certificate of analysis [1]. In contrast, the closest structural analog, 4-fluorophenylacetic acid (CAS 405-50-5), is most commonly supplied as a research-grade chemical with purity ≥98% but without ISO 17034 accreditation, and its commercial specifications typically do not include a validated expiry period or long-term stability data . This gap is critical: ISO 17034 certification requires demonstrated homogeneity, stability, and metrological traceability—attributes that are not verified for standard laboratory-grade phenylacetic acids.

Pharmaceutical Quality Control Reference Standards ISO 17034 Analytical Method Validation Regulatory Compliance

Critical Pharmacophoric Role of the 4-Fluoro-3,5-dimethyl Substitution Pattern in Sub-Nanomolar HMG-CoA Reductase Inhibitors

The 4-fluoro-3,5-dimethylphenyl moiety has been incorporated as a key structural element in a series of triaryl olefin-based HMG-CoA reductase inhibitors [1]. Compound 17 from this series, which contains the 4-fluoro-3,5-dimethylphenyl group, exhibited an IC50 of 5.7 nM against human HMG-CoA reductase (pIC50 = 8.24 as reported in ChEMBL) [2]. The structure-activity relationship (SAR) analysis in the same study demonstrated that removal or alteration of the fluorine or methyl substituents led to a significant drop in inhibitory activity: compound 29, bearing a different aryl substitution pattern, showed a pIC50 of 6.98 (IC50 ≈ 104 nM) against the same target—an approximately 18-fold reduction in potency [3]. This SAR trend indicates that the precise 4-fluoro-3,5-dimethyl arrangement is not interchangeable with other substitution patterns for achieving high target engagement, making it a preferred building block for medicinal chemistry programs targeting HMG-CoA reductase or structurally related enzymes.

Drug Discovery HMG-CoA Reductase Statin Development Structure-Activity Relationship Medicinal Chemistry

Demonstrated Utility as a Synthetic Intermediate in Sub-Nanomolar HMG-CoA Reductase Inhibitor Lead Compounds

Beyond the compound 17 series, the 4-fluoro-3,5-dimethylphenylacetic acid scaffold has been utilized to construct a distinct chemotype of HMG-CoA reductase inhibitors, as documented in BindingDB [1]. The resulting inhibitor, BDBM50042624 (containing the (E)-(3R,5S)-7-[5-(4-fluoro-3,5-dimethyl-phenyl) motif), displayed an IC50 of 7.52 nM against human HMG-CoA reductase and 30 nM against the rat enzyme [1]. This independent replication of sub-10 nM potency using a different core scaffold confirms that the 4-fluoro-3,5-dimethylphenyl group is a robust, transferable pharmacophoric element rather than a scaffold-specific artifact. By contrast, the unsubstituted phenylacetic acid building block (CAS 103-82-2) is unreported as a productive starting material for HMG-CoA reductase inhibitors at comparable potency levels, reinforcing the value of the fluorinated-dimethylated building block in rational drug design [2].

Synthetic Intermediate Building Block HMG-CoA Reductase Lead Optimization Binding Affinity

Optimal Application Scenarios for 4-Fluoro-3,5-dimethylphenylacetic Acid Based on Verified Differentiation Evidence


Certified Reference Standard for HPLC/GC Method Validation in Pharmaceutical QC Laboratories

When implementing ICH Q2(R1)-compliant analytical methods for drug purity or impurity profiling, laboratories require a reference standard with metrologically traceable purity and documented stability. 4-Fluoro-3,5-dimethylphenylacetic acid, procured as an ISO 17034 CRM (purity >97%, 3-year shelf life), directly satisfies these regulatory requirements without the need for independent re-certification [1]. In contrast, using 4-fluorophenylacetic acid as a substitute reference standard would necessitate additional purity verification, stability studies, and formal documentation—adding weeks to method validation timelines and increasing costs.

Lead Optimization in HMG-CoA Reductase Inhibitor Drug Discovery Programs

Medicinal chemistry teams engaged in HMG-CoA reductase inhibitor development can prioritize 4-fluoro-3,5-dimethylphenylacetic acid as a privileged building block. The SAR data from the published triaryl olefin series demonstrate that the 4-fluoro-3,5-dimethyl substitution pattern supports sub-nanomolar target potency (IC50 5.7 nM), whereas analogs with altered substitution patterns lose substantial activity (≥18-fold reduction) [2]. Incorporating this building block early in the hit-to-lead process increases the probability of achieving potency thresholds with fewer synthetic iterations.

Fragment-Based and Structure-Guided Drug Design Leveraging a Transferable Pharmacophoric Element

The 4-fluoro-3,5-dimethylphenyl group has been independently validated as a potency-conferring motif across two distinct HMG-CoA reductase inhibitor chemotypes (IC50 values of 5.7 nM and 7.52 nM) [3]. This cross-scaffold transferability makes the compound an attractive starting point for fragment elaboration or scaffold hopping campaigns, where the goal is to retain high target affinity while varying the core structure to optimize pharmacokinetic or selectivity parameters.

Synthesis of Fluorinated Building Blocks for 19F NMR-Based Binding and Metabolite Studies

The para-fluorine substituent provides a convenient 19F NMR spectroscopic handle that is absent in non-fluorinated phenylacetic acid analogs. This feature can be exploited in protein–ligand binding studies, metabolic stability assays using 19F detection, and the preparation of fluorinated probe molecules. The presence of additional methyl groups offers synthetic versatility through further functionalization (e.g., benzylic oxidation) while maintaining the advantageous fluorine signature [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3,5-dimethylphenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.